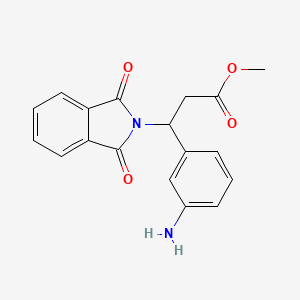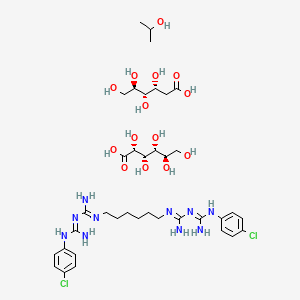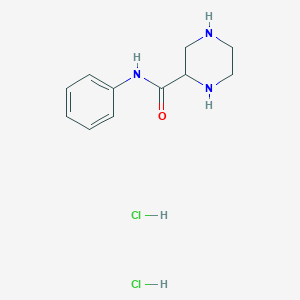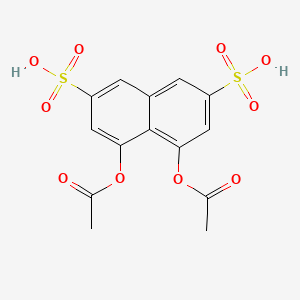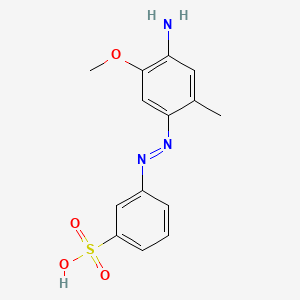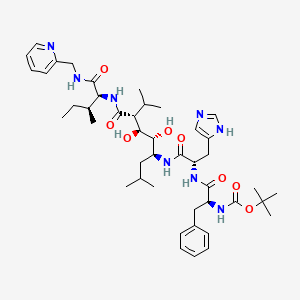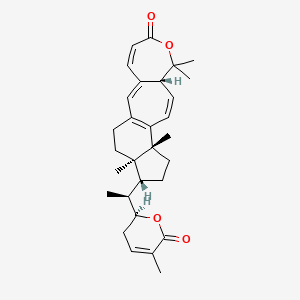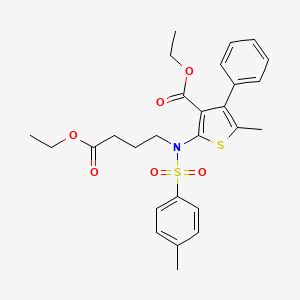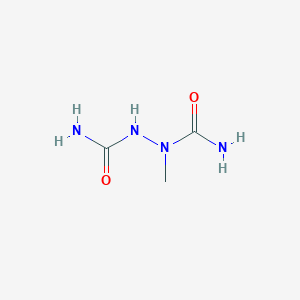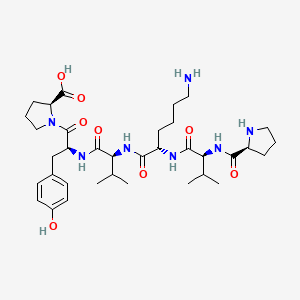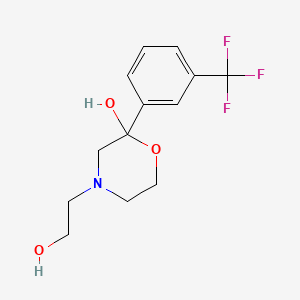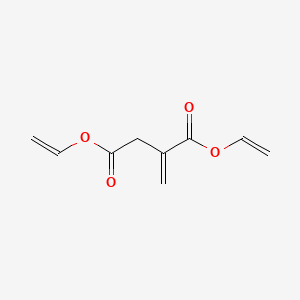
Succinic acid, methylene-, divinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinic acid, methylene-, divinyl ester is a chemical compound derived from succinic acid, a dicarboxylic acid. This ester is characterized by the presence of two vinyl groups attached to the methylene carbon of the succinic acid backbone. It is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, methylene-, divinyl ester typically involves the esterification of succinic acid with vinyl alcohol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Succinic acid+2Vinyl alcohol→Succinic acid, methylene-, divinyl ester+2Water
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the following steps:
Feed Preparation: Mixing succinic acid and vinyl alcohol in the presence of an acid catalyst.
Reaction: Conducting the esterification reaction under controlled temperature and pressure.
Separation: Removing the water formed during the reaction using distillation.
Purification: Purifying the ester product through crystallization or chromatography.
化学反応の分析
Types of Reactions
Succinic acid, methylene-, divinyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into succinic acid and vinyl alcohol in the presence of water and an acid or base catalyst.
Polymerization: Formation of polymers through radical polymerization of the vinyl groups.
Common Reagents and Conditions
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acid or base catalysts, aqueous conditions.
Polymerization: Radical initiators (e.g., benzoyl peroxide), heat or UV light.
Major Products
Hydrolysis: Succinic acid and vinyl alcohol.
Polymerization: Polyvinyl succinate.
科学的研究の応用
Succinic acid, methylene-, divinyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential as a biodegradable polymer for drug delivery systems.
Medicine: Investigated for its use in the development of biocompatible materials for medical implants.
Industry: Utilized in the production of adhesives, coatings, and resins.
作用機序
The mechanism of action of succinic acid, methylene-, divinyl ester involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and enzymes, through physical entanglement or chemical bonding.
類似化合物との比較
Similar Compounds
Itaconic acid, methylene-, divinyl ester: Similar structure with an additional methylene group, used in similar applications.
Maleic acid, methylene-, divinyl ester: Contains a cis-alkene group, leading to different polymerization properties.
Fumaric acid, methylene-, divinyl ester: Contains a trans-alkene group, affecting its reactivity and polymerization behavior.
Uniqueness
Succinic acid, methylene-, divinyl ester is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to form biodegradable polymers sets it apart from other similar compounds, making it an attractive option for environmentally friendly materials.
特性
CAS番号 |
90536-65-5 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC名 |
bis(ethenyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H10O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h4-5H,1-3,6H2 |
InChIキー |
PVESJTCZIRKKLC-UHFFFAOYSA-N |
正規SMILES |
C=COC(=O)CC(=C)C(=O)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



